
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives with various substituents has been explored in several studies. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, yielding a high product yield under mild conditions . These studies demonstrate the feasibility of synthesizing benzamide derivatives with different substituents and the importance of catalysts and reaction conditions in achieving high yields.
Molecular Structure Analysis
The molecular structures of benzamide derivatives have been characterized using various spectroscopic techniques. For example, compounds with a naphthalimide moiety connected to benzoic acid chloride were characterized by IR, UV-Visible, 1H and 13C NMR spectroscopy, and their structures were further supported by X-ray crystallography . Additionally, the characterization of two polymorphs of TKS159 was performed using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These studies highlight the importance of comprehensive structural analysis in understanding the properties of benzamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been explored in the context of their biological activity. For instance, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), demonstrating their potential as selective CYP11B2 inhibitors . Another study synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and tested their anticancer activity against various human cancer cell lines, with some compounds showing moderate to good activity . These findings suggest that the chemical reactivity of benzamide derivatives is closely related to their potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure and the presence of different substituents. For example, the luminescent properties of pyridyl substituted benzamides were found to be dependent on the polarity of the solvents, and these compounds also exhibited multi-stimuli-responsive properties, such as mechanochromism . The polymorphism of TKS159 was studied, revealing that form alpha is thermodynamically more stable than form beta, with distinct thermal and spectroscopic properties . These studies underscore the complexity of the physical and chemical properties of benzamide derivatives and their dependence on molecular structure.
科学的研究の応用
Synthesis and Chemical Properties
- Research into the synthesis and chemical properties of compounds similar to 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has led to the discovery of novel chemical reactions and potential applications in medicinal chemistry. For instance, the study on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate highlights the potential for synthesizing complex piperidine derivatives, which could be structurally related or have similar synthetic pathways to the compound (Calvez, Chiaroni, & Langlois, 1998).
Photocatalytic Degradation
- The photocatalytic degradation of pyridine, a structural component of the compound, has been investigated to understand its environmental impact and degradation pathways. This research is crucial for assessing the ecological safety of chemical compounds released into the environment (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Neuroleptic Activity
- Studies on benzamides and their derivatives have explored their neuroleptic activity, offering insights into their potential therapeutic applications. Such research underlines the importance of structural modifications to enhance the pharmacological properties of benzamide derivatives (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anticancer Evaluation
- The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives showcase the ongoing efforts to discover new anticancer agents. These studies highlight the compound's relevance in developing treatments targeting specific cancer cell lines (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Receptor Binding Assays
- The compound's potential interactions with biological targets are exemplified by research on pyrazolo[1,5-α]pyridines and their in vitro receptor binding assays. Such studies contribute to understanding the compound's pharmacodynamics and potential therapeutic applications (Guca, 2014).
特性
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQRBURYKKGDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)
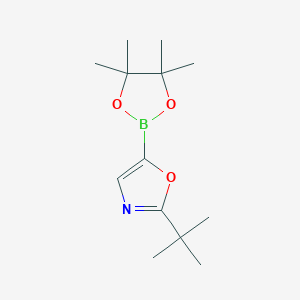

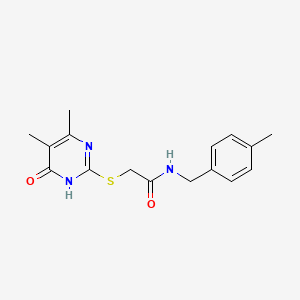
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)
![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)
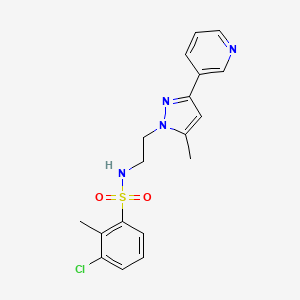
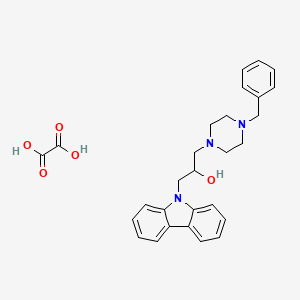
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

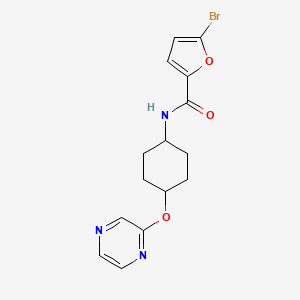

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)